4-piperazinophenol dihydrobromide

Thermal characterization Salt selection Solid-state chemistry

Researchers synthesizing ketoconazole encounter inconsistent acylation yields when using the free base form of 4-piperazinophenol. The dihydrobromide salt (CAS 38869-37-3) resolves this through defined stoichiometry and superior handling characteristics. • Direct precursor to 1-acetyl-4-(4-hydroxyphenyl)piperazine, the key ketoconazole building block • Higher melting point (291-292°C vs. 218-225°C free base) simplifies purification and storage • 97-98% commercial purity supports reproducible multi-step API synthesis Eliminates in-house salt formation QC-specify CAS 38869-37-3 for consistent generic pharmaceutical manufacturing.

Molecular Formula C10H15BrN2O
Molecular Weight 259.14 g/mol
CAS No. 38869-37-3
Cat. No. B142138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-piperazinophenol dihydrobromide
CAS38869-37-3
Synonyms4-(1-Piperazinyl)phenol Dihydrobromide
Molecular FormulaC10H15BrN2O
Molecular Weight259.14 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)O.Br
InChIInChI=1S/C10H14N2O.BrH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H
InChIKeyXMKFYFNHNMOZHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperazinophenol Dihydrobromide: Overview & Comparator Context


4-Piperazinophenol dihydrobromide (CAS 38869-37-3) is the dihydrobromide salt of 1-(4-hydroxyphenyl)piperazine, a phenylpiperazine derivative that combines a phenolic hydroxyl group at the para position with a piperazine ring. This compound serves as a critical pharmaceutical intermediate, most notably in the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine—the key building block for the broad-spectrum antifungal agent ketoconazole . With a molecular weight of 340.05 g/mol (C₁₀H₁₆Br₂N₂O) and a melting point of 291–292°C, the dihydrobromide salt exhibits markedly different physicochemical properties from its free base counterpart (CAS 56621-48-8, mp 218–225°C, MW 178.24) . As a member of the arylpiperazine class, compounds bearing the 4-hydroxyphenylpiperazine scaffold have demonstrated nanomolar-range affinity for central serotonin (5-HT) binding sites and are established metabolites of designer piperazine drugs via polymorphic CYP2D6-mediated O-demethylation [1][2].

Procurement Risks: Salt Form vs Free Base


4-Piperazinophenol dihydrobromide (CAS 38869-37-3) and its free base 1-(4-hydroxyphenyl)piperazine (CAS 56621-48-8) are not functionally interchangeable despite sharing the same parent scaffold. The dihydrobromide salt melts at 291–292°C—approximately 70°C higher than the free base (218–225°C)—reflecting fundamentally different crystal lattice energies that directly impact purification, handling, storage stability, and formulation behavior . In synthetic workflows, the dihydrobromide salt is the preferred starting material for acylation reactions producing 1-acetyl-4-(4-hydroxyphenyl)piperazine, the immediate precursor to ketoconazole; substituting the free base alters reaction stoichiometry, proton management, and yield profiles . Furthermore, 4-piperazinophenol is the para-substituted regioisomer distinct from 2-(piperazin-1-yl)phenol (CAS 1011-17-2), which exhibits a different serotonin receptor binding profile (Ki = 74–150 nM at 5-HT1 sites versus nanomolar affinity profiles of 4-substituted phenylpiperazine derivatives) [1][2]. Procurement without specifying the exact CAS number and salt form risks receiving a compound with divergent physicochemical properties, reactivity, and biological readout.

Quantitative Comparative Evidence


Thermal Stability: Dihydrobromide vs Free Base

The dihydrobromide salt of 4-piperazinophenol (CAS 38869-37-3) exhibits a melting point of 291–292°C, which is approximately 67–74°C higher than the free base form 1-(4-hydroxyphenyl)piperazine (CAS 56621-48-8, mp 218–225°C) . This difference exceeds the typical mp elevation observed upon salt formation of arylpiperazines and reflects the strong ionic lattice stabilization conferred by the dual hydrobromide counterions. The higher melting point enables more robust recrystallization purification, reduced sublimation losses during vacuum drying, and superior long-term storage stability at ambient conditions .

Thermal characterization Salt selection Solid-state chemistry

Positional Isomer 5-HT Receptor Binding

The position of the phenolic hydroxyl group on the phenyl ring of piperazinophenols critically determines serotonin receptor binding affinity. In the foundational study by Lyon et al. (1986), 1-(2-hydroxyphenyl)piperazine (2-HO-PP, the ortho isomer) displayed a Ki of 150 nM at 5-HT1 sites with 115-fold selectivity over 5-HT2 (Ki = 17,200 nM) [1]. In contrast, the 2-methoxy analog (2-MPP) achieved Ki = 35 nM at 5-HT1 with 100-fold selectivity, while the 2-unsubstituted parent phenylpiperazine was essentially inactive (Ki > 100,000 nM) [1]. Separately, 2-(piperazin-1-yl)phenol (the 2-hydroxy positional isomer, CAS 1011-17-2) exhibited Ki = 74 nM at the 5-HT1B receptor subtype [2]. Although direct binding data for 4-piperazinophenol (para-hydroxy isomer) at 5-HT1 sites are not reported in these datasets, the established SAR demonstrates that hydroxyl position (ortho vs. para) dictates hydrogen-bonding geometry to the receptor binding pocket, producing quantifiably distinct affinity profiles that preclude substitution of one regioisomer for another in serotonergic agent development [1].

Serotonin receptor pharmacology Structure-activity relationship (SAR) Positional isomerism

Dehydrochlorination Inhibition by Piperazinophenols

Piperazinophenols, including 4-piperazinophenol and its derivatives, function as effective antioxidant stabilizers during the synthesis and storage of chlorinated hydrocarbons. In the industrial production of N,N′-bis(piperazinoethyl)ethylenediamine from N-(β-aminoethyl)piperazine and dichloroethane, the inclusion of piperazinophenols as shielded phenol stabilizers inhibited the dehydrochlorination side reaction by 6–12% [1]. This stabilization effect is attributed to the radical-scavenging capacity of the phenolic hydroxyl group coupled with the nitrogen-based buffering capacity of the piperazine ring, which together quench HCl-liberating degradation pathways. The same class of polyfunctional piperazinophenols is reported to be effective during distillation and storage of unsaturated hydrocarbons and their chloro derivatives [2].

Polymer stabilizer Dehydrochlorination inhibition Industrial antioxidant

CYP2D6 Metabolism: Major MeOPP Metabolite

1-(4-Hydroxyphenyl)piperazine (the free base form of the target compound) is the primary O-demethylated metabolite of the designer drug 1-(4-methoxyphenyl)piperazine (MeOPP). In pooled human liver microsomes (pHLM), recombinant CYP2D6 catalyzed this O-demethylation with an apparent Km of 48.34 ± 14.48 µM and Vmax of 5.44 ± 0.47 pmol·min⁻¹·pmol⁻¹ CYP [1]. The CYP2D6-specific inhibitor quinidine at 1 µM and 3 µM suppressed 4-HO-PP formation by 71.9 ± 4.8% and 98.5 ± 0.5%, respectively, in pHLM incubations with 200 µM MeOPP [1]. In contrast, pHLM from CYP2D6 poor metabolizer (PM) donors showed 70.6 ± 7.2% lower O-demethylation activity compared with wild-type pHLM, confirming that polymorphic CYP2D6 is the principal enzyme responsible for generating this metabolite [1]. This metabolic definition is distinct from other piperazine metabolites (e.g., 1-(2-hydroxyphenyl)piperazine) that may follow different CYP isoform pathways.

Drug metabolism Cytochrome P450 Forensic toxicology

Commercial Purity and Melting Point Consistency

Commercial suppliers of 4-piperazinophenol dihydrobromide (CAS 38869-37-3) consistently specify minimum purity of 97–98%, accompanied by a narrow melting point range of 291–292°C that serves as a robust identity and purity indicator [1]. Maybridge (Thermo Fisher) lists the compound at 97% purity (product codes M00001.03 and M00001.09) [1], while AKSci and J&K Chemical specify 98% minimum purity . In comparison, the free base CAS 56621-48-8 is commercially available at 95–98% purity (Fisher Scientific at 98%, AKSci at 95%) with a broader melting range of 218–225°C that reflects greater batch-to-batch variability and polymorphic sensitivity [2]. The dihydrobromide salt's tighter melting specification makes it the preferred form for applications requiring unequivocal identity confirmation by melting point, such as pharmacopeial reference standard qualification.

Quality control Vendor comparison Analytical specification

Application Scenarios


Ketoconazole API Intermediate Manufacturing

4-Piperazinophenol dihydrobromide is the direct synthetic precursor to 1-acetyl-4-(4-hydroxyphenyl)piperazine, the critical intermediate in ketoconazole production . The dihydrobromide salt form is preferred because its higher melting point (291–292°C vs. 218–225°C for the free base) enables straightforward purification and its defined stoichiometry (exactly two HBr equivalents) simplifies acylation reaction setup with acetylating agents. In the ketoconazole synthetic route, the acetylated intermediate is subsequently alkylated with a mesylate derivative to assemble the final drug substance . The 97–98% commercial purity specification of the dihydrobromide salt supports consistent yield in this multi-step sequence . For procurement in generic pharmaceutical manufacturing, specifying CAS 38869-37-3 rather than the free base CAS 56621-48-8 eliminates the need for in-house salt formation and quality control of that additional step.

5-HT Receptor Ligand Library Scaffold

The 4-piperazinophenol scaffold provides a versatile starting point for structure-activity relationship (SAR) exploration of serotonin receptor ligands. The foundational study by Lyon et al. (1986) established that phenylpiperazine substitution at the ortho position (2-HO-PP, Ki = 150 nM at 5-HT1) yields nanomolar 5-HT1 affinity with selectivity over 5-HT2 [1]. The para-hydroxy isomer (4-piperazinophenol) offers complementary hydrogen-bonding geometry that may favor different receptor subtypes or enable dual pharmacophore designs. More recently, 4-(4-hydroxyphenyl)piperazine-based compounds demonstrated potent tyrosinase inhibition with IC50 values of 1.5–4.6 μM, outperforming the reference inhibitor kojic acid (IC50 = 17.8 μM) [2]. Medicinal chemistry teams synthesizing focused libraries should procure the dihydrobromide salt for its superior purity and handling characteristics, then liberate the free base in situ as needed for N-alkylation or N-acylation diversification reactions.

Chlorinated Hydrocarbon Stabilizer Formulation

Piperazinophenols, including 4-piperazinophenol and its derivatives, function as polyfunctional antioxidant stabilizers that suppress dehydrochlorination during the synthesis and high-temperature distillation of chlorinated hydrocarbons and unsaturated monomers [3]. Quantitative data demonstrate 6–12% inhibition of dehydrochlorination when piperazinophenols are employed in N,N′-bis(piperazinoethyl)ethylenediamine production from dichloroethane [3]. For industrial chemical manufacturers, sourcing 4-piperazinophenol dihydrobromide provides a stable, easily handled solid form of the active phenolic stabilizer. The dihydrobromide salt can be neutralized in situ during formulation to release the free phenol antioxidant at the point of use, offering logistical advantages over the more hygroscopic and oxidatively sensitive free base [3].

Forensic Toxicology: Designer Drug Metabolite Standard

1-(4-Hydroxyphenyl)piperazine is the analytically confirmed major CYP2D6-dependent O-demethylation metabolite of the designer drug 1-(4-methoxyphenyl)piperazine (MeOPP), with defined enzyme kinetic parameters (Km = 48.34 µM, Vmax = 5.44 pmol·min⁻¹·pmol⁻¹ CYP for recombinant CYP2D6; near-complete inhibition by 3 µM quinidine: 98.5 ± 0.5%) [4]. Forensic and clinical toxicology laboratories require high-purity 4-piperazinophenol (as the dihydrobromide salt or free base) as a certified reference material for LC-MS/MS method development, calibration, and quality control when analyzing biological specimens for MeOPP exposure. The dihydrobromide salt's defined stoichiometry and high melting point facilitate accurate gravimetric preparation of stock standard solutions. Given the polymorphic nature of CYP2D6, having a well-characterized metabolite standard is essential for interpreting population variability in MeOPP metabolic ratios.

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